molecular formula C19H34N4O7 B609592 N-Mal-N-bis(PEG2-amine) CAS No. 2128735-20-4

N-Mal-N-bis(PEG2-amine)

Cat. No. B609592
M. Wt: 430.5
InChI Key: XRJJHWWUPLRREA-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG2-amine) is a branched PEG derivative with a terminal maleimide group and two terminal amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

N-Mal-N-bis(PEG2-amine) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of N-Mal-N-bis(PEG2-amine) is C19H34N4O7 . It has a molecular weight of 430.5 g/mol .


Chemical Reactions Analysis

The maleimide group of N-Mal-N-bis(PEG2-amine) will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .


Physical And Chemical Properties Analysis

The molecular weight of N-Mal-N-bis(PEG2-amine) is 430.5 g/mol . Its molecular formula is C19H34N4O7 .

Scientific Research Applications

  • Bacterial DNA Damage : N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, a related compound, has been shown to cause irreversible damage to bacterial DNA, particularly in Bacillus subtilis. This suggests potential applications in bacterial control or research (Shimi & Shoukry, 1975).

  • Biomedical Applications : Bis(maleidophenyl)-PEG2000, a compound similar to N-Mal-N-bis(PEG2-amine), has been used for intra-tetrameric cross-linking in hemoglobin, affecting its oxygen affinity and Bohr effect. This could be relevant for creating therapeutic hemoglobin variants (Manjula et al., 2000).

  • Synthesis and Material Science : The use of polyethylene glycol (PEG) in synthesis processes, such as in microwave-assisted synthesis of amine-bis(phenol) ligands, demonstrates the versatility of PEG-based compounds in creating various chemical structures (Kerton et al., 2008).

  • Drug Delivery Systems : Novel PEG-based dendrons have been studied for their potential in drug delivery, indicating the importance of PEG structures in creating efficient drug delivery systems (Berna et al., 2006).

  • Biodegradable Polymers in Biomedical Applications : The study of amphiphilic conetwork gels of poly(β-amino esters) and poly(amido amine), which include PEG-based polymers, highlights their use in controlled drug release and tissue engineering (Nutan et al., 2017).

  • PEGylation of Therapeutic Proteins : Research on mono-mal-PEG and bis-mal-PEG, which are used in PEGylation of proteins, underscores the significance of PEG-based compounds in enhancing the effectiveness of therapeutic proteins (Tang et al., 2012).

  • Green Chemistry Applications : The synthesis of novel bis-spirooxindoles in PEG-400 demonstrates the role of PEG in green chemistry, offering an environmentally friendly approach to chemical synthesis (Safari et al., 2017).

  • Prodrug System for Drug Delivery : A novel amino PEG prodrug system, which includes compounds similar to N-Mal-N-bis(PEG2-amine), has been designed for the controlled release of amino-containing drugs, peptides, and proteins, showcasing the utility of PEG in drug delivery systems (Greenwald et al., 2004).

Safety And Hazards

In case of skin contact with N-Mal-N-bis(PEG2-amine), it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, similar precautions should be taken .

Future Directions

N-Mal-N-bis(PEG2-amine) is a promising compound in the field of bioconjugation. Its ability to form stable covalent bonds with thiol groups makes it a valuable tool in the synthesis of PROTACs . Future research may focus on exploring its potential in drug delivery and other biomedical applications .

properties

IUPAC Name

N,N-bis[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O7/c20-4-9-27-13-15-29-11-7-22(8-12-30-16-14-28-10-5-21)17(24)3-6-23-18(25)1-2-19(23)26/h1-2H,3-16,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJJHWWUPLRREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCN)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mal-N-bis(PEG2-amine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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